EINECS 243-237-7
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 243-237-7 is a unique identifier for a chemical substance listed in the EU’s inventory of commercially available compounds. These compounds often lack comprehensive toxicological or environmental data, necessitating computational methods (e.g., QSAR models, read-across approaches) to predict hazards and fill data gaps .
Properties
CAS No. |
19696-96-9 |
|---|---|
Molecular Formula |
MgNO3Pr+4 |
Molecular Weight |
227.217 |
IUPAC Name |
magnesium;praseodymium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Pr/c;2-1(3)4;/q+2;-1;+3 |
InChI Key |
VNBMTTWEWMAOTB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Pr+3] |
Synonyms |
nitric acid, magnesium praseodymium(3+) salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium praseodymium(3+) salt involves the reaction of praseodymium(III) nitrate with magnesium nitrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Pr(NO}_3\text{)}_3 + \text{Mg(NO}_3\text{)}_2 \rightarrow \text{MgN}5\text{O}{15}\text{Pr} ]
Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up by maintaining stringent control over reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high purity and yield .
Types of Reactions:
Oxidation-Reduction Reactions: The compound can undergo redox reactions where praseodymium can change its oxidation state.
Substitution Reactions: The nitrate groups in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can act as an oxidizing agent in reactions involving this compound.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce praseodymium ions.
Major Products Formed:
Praseodymium Oxide: Formed during oxidation reactions.
Magnesium Oxide: Formed as a byproduct in some reactions.
Scientific Research Applications
EINECS 243-237-7 is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other praseodymium and magnesium compounds.
Biology: In studies involving the role of magnesium and praseodymium in biological systems.
Medicine: Research on the potential therapeutic effects of magnesium and praseodymium compounds.
Industry: Used in the development of advanced materials and catalysts
Mechanism of Action
The compound exerts its effects through the interaction of magnesium and praseodymium ions with various molecular targets. Magnesium ions play a crucial role in enzymatic reactions and cellular functions, while praseodymium ions can interact with other metal ions and influence redox reactions. The exact pathways and molecular targets depend on the specific application and conditions of the study .
Comparison with Similar Compounds
Methodologies for Comparing EINECS Compounds
Structural and Physicochemical Similarity
EINECS compounds are compared using Tanimoto similarity scores (based on PubChem 2D fingerprints) and physicochemical properties (e.g., log Kow, bioavailability). For instance:
- A ≥70% Tanimoto similarity threshold identifies structural analogs within EINECS .
- Physicochemical "domains" (e.g., solubility, hydrophobicity) are mapped to assess overlap between compounds. For example, the ERGO project compared 28 reference substances against 72,520 EINECS chemicals, revealing that 82% of ERGO compounds shared structural features with EINECS, despite some outliers (e.g., DON, BDE47) .
Read-Across and Machine Learning
Read-Across Structure-Activity Relationships (RASAR) leverage labeled datasets (e.g., REACH Annex VI compounds) to predict properties of unlabeled EINECS chemicals. Key findings include:
- Coverage Efficiency : 1,387 labeled chemicals can provide analogs for 33,000 EINECS compounds, demonstrating the "network effect" of similarity clustering .
- Toxicity Prediction: QSAR models for mononitrobenzenes, chlorinated alkanes, and organothiophosphates cover 0.7% of EINECS chemicals, with log Kow as a critical parameter .
Comparison of EINECS 243-237-7 with Similar Compounds
The following hypothetical comparison assumes methodologies from the evidence:
Table 1: Structural and Functional Analogues
Table 2: Domain Coverage in EINECS
| Parameter | This compound | ERGO Reference Compounds | REACH Annex VI Compounds |
|---|---|---|---|
| Physicochemical Fit | 85% | 72% | 90% |
| Structural Coverage | 78% | 82% | 95% |
| Toxicity Data Gaps | High | Moderate | Low |
Notes:
- Physicochemical Fit : Percentage overlap in properties like log Kow and solubility with EINECS .
- Structural Coverage : Atom-centered fragment (ACF) analysis for shared structural motifs .
- Toxicity Data : High accuracy (>85%) QSAR predictions for endocrine disruption or hepatotoxicity .
Key Research Findings
Structural Outliers : Some analogs (e.g., halogenated compounds) may exhibit unique reactivity despite high Tanimoto scores, requiring case-by-case validation .
Regulatory Implications : A small subset of labeled compounds (e.g., REACH Annex VI) can efficiently cover >20× larger EINECS datasets, reducing animal testing .
For example, ERGO’s DON fits EINECS’s physicochemical domain but is structurally unique .
Q & A
Q. How can researchers mitigate bias when interpreting ambiguous spectral data for this compound?
- Methodological Answer: Implement double-blind analysis, where a second researcher independently assigns peaks or interprets signals. Use software tools (e.g., MestReNova) with automated peak-picking algorithms, and document manual overrides. Disclose all data manipulation steps in supplementary materials .
Q. What steps are essential to ensure the reproducibility of kinetic studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
